molecular formula C21H27NO9 B15061699 [(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(3-methylphenoxy)oxan-2-yl]methyl acetate

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(3-methylphenoxy)oxan-2-yl]methyl acetate

Cat. No.: B15061699
M. Wt: 437.4 g/mol
InChI Key: LERJREBRRWXADA-PFAUGDHASA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process.

Industrial Production Methods

Industrial production of this compound can be scaled up using cGMP (current Good Manufacturing Practice) facilities. The process involves maintaining cleanroom conditions ranging from Class 100 to Class 100,000 to ensure the purity and quality of the product.

Chemical Reactions Analysis

Types of Reactions

3-Methylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying the interactions of carbohydrates with proteins and other biomolecules.

    Medicine: Investigating its potential therapeutic properties for treating diseases such as cancer and bacterial infections.

    Industry: Used in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of 3-Methylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or proteins involved in disease progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is unique due to the presence of the 3-methylphenyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This structural difference can influence its reactivity, solubility, and interaction with biological targets.

Properties

Molecular Formula

C21H27NO9

Molecular Weight

437.4 g/mol

IUPAC Name

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(3-methylphenoxy)oxan-2-yl]methyl acetate

InChI

InChI=1S/C21H27NO9/c1-11-7-6-8-16(9-11)30-21-18(22-12(2)23)20(29-15(5)26)19(28-14(4)25)17(31-21)10-27-13(3)24/h6-9,17-21H,10H2,1-5H3,(H,22,23)/t17-,18-,19-,20-,21-/m1/s1

InChI Key

LERJREBRRWXADA-PFAUGDHASA-N

Isomeric SMILES

CC1=CC(=CC=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C

Canonical SMILES

CC1=CC(=CC=C1)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C

Origin of Product

United States

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